molecular formula C13H14N2O3 B11794690 2-(5-(Benzyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid

2-(5-(Benzyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B11794690
M. Wt: 246.26 g/mol
InChI Key: MLLFBFWRINJMKC-UHFFFAOYSA-N
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Description

2-(5-(Benzyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid is an organic compound that features a pyrazole ring substituted with a benzyloxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Benzyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Benzyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The benzyloxy group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Alcohol or aldehyde derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-(Benzyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(5-(Benzyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(Methoxy)-1-methyl-1H-pyrazol-4-yl)acetic acid: Similar structure but with a methoxy group instead of a benzyloxy group.

    2-(5-(Phenyl)-1-methyl-1H-pyrazol-4-yl)acetic acid: Similar structure but with a phenyl group instead of a benzyloxy group.

    2-(5-(Ethoxy)-1-methyl-1H-pyrazol-4-yl)acetic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.

Uniqueness

The presence of the benzyloxy group in 2-(5-(Benzyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

2-(1-methyl-5-phenylmethoxypyrazol-4-yl)acetic acid

InChI

InChI=1S/C13H14N2O3/c1-15-13(11(8-14-15)7-12(16)17)18-9-10-5-3-2-4-6-10/h2-6,8H,7,9H2,1H3,(H,16,17)

InChI Key

MLLFBFWRINJMKC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)CC(=O)O)OCC2=CC=CC=C2

Origin of Product

United States

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